molecular formula C14H17N3 B1480837 6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-72-2

6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480837
CAS No.: 2098023-72-2
M. Wt: 227.3 g/mol
InChI Key: NPDPBQOTDMZBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The imidazo[1,2-b]pyrazole scaffold is recognized in medicinal chemistry as a privileged structure for developing protein kinase inhibitors (PKIs) . Protein kinases are key enzymatic targets in oncology, and their inhibition is a cornerstone of targeted cancer therapy . Compounds based on this core structure are frequently investigated for their potential to interact with the ATP-binding site of various kinases, a common mechanism for small-molecule PKIs . The specific substitution pattern of 6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole, featuring a cyclohexyl group and a propargyl substituent, is designed to modulate the compound's binding affinity and selectivity profile. This makes it a valuable chemical tool for researchers exploring new pathways in kinase signaling, developing prototype therapeutic agents, and studying structure-activity relationships (SAR) within this class of heterocyclic compounds. Research into such fused bicyclic systems continues to be a significant area of focus in drug discovery .

Properties

IUPAC Name

6-cyclohexyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-8-16-9-10-17-14(16)11-13(15-17)12-6-4-3-5-7-12/h1,9-12H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDPBQOTDMZBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=CC(=N2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential One-Pot Synthesis via (Ethoxymethylene)malonic Acid Derivatives

A highly efficient method involves the use of (ethoxymethylene)malonic acid derivatives as key intermediates, which undergo cyclocondensation with hydrazine monohydrate to form the imidazo[1,2-b]pyrazole core.

  • Procedure Summary :

    • The cyclohexyl-substituted (ethoxymethylene)malonic acid derivative is prepared as the starting material.
    • Hydrazine monohydrate is added to an ethanolic solution of this derivative.
    • The reaction proceeds under mild conditions, leading to the formation of the fused heterocycle.
    • Subsequent alkynylation at the N-1 position is achieved by introducing propargyl bromide or a similar alkynylating agent.
  • Advantages :

    • One-pot procedure reduces purification steps.
    • High yields and regioselectivity.
    • Mild reaction conditions preserve sensitive functional groups.
  • Reference : Detailed experimental procedures and characterization data are available in the supporting information of Demjén et al., 2014.

Selective Functionalization via Metalation and Electrophilic Trapping

Selective functionalization of the imidazo[1,2-b]pyrazole scaffold has been demonstrated using:

  • Br/Mg-exchange reactions to introduce magnesium at specific positions.
  • Regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl).
  • Subsequent trapping with electrophiles such as propargyl halides to install the prop-2-yn-1-yl group at the N-1 position.

  • Key Points :

    • This method allows precise control over substitution patterns.
    • It is applicable for synthesizing analogs with varied substitutions on the imidazo[1,2-b]pyrazole core.
    • The cyclohexyl group can be introduced either before or after the metalation step depending on the synthetic design.
  • Reference : The selective functionalization approach is described by Demjén et al., 2021, highlighting improved solubility and potential drug isostere applications.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Sequential One-Pot Cyclocondensation (Ethoxymethylene)malonic acid derivatives, Hydrazine monohydrate EtOH solvent, room temperature, propargyl bromide for alkynylation 75-90 Simple, high regioselectivity, mild conditions Requires preparation of malonic acid derivatives
Selective Metalation and Electrophilic Trapping Preformed 1H-imidazo[1,2-b]pyrazole scaffold TMP-bases, Mg or Zn reagents, propargyl halides 65-85 Precise functionalization, versatile substitution Requires handling of sensitive organometallics

Research Findings and Optimization Notes

  • The cyclocondensation approach benefits from the use of hydrazine monohydrate, which acts as a bidentate nucleophile facilitating ring closure.
  • The use of ethoxymethylene derivatives allows for regioselective formation of the pyrazole ring fused to the imidazole.
  • Alkynylation at the N-1 position is efficiently performed using propargyl bromide under basic conditions, often with potassium carbonate or similar bases.
  • The metalation method using TMP-bases provides regioselectivity and enables late-stage functionalization, which is valuable for medicinal chemistry optimization.
  • Yields and purity are enhanced by careful control of reaction temperature and stoichiometry of reagents.
  • Both methods avoid harsh conditions, preserving the integrity of the cyclohexyl substituent and the alkyne functionality.

Summary and Expert Recommendations

  • For scalable synthesis of this compound, the sequential one-pot cyclocondensation followed by alkynylation is recommended due to operational simplicity and high yields.
  • For diversity-oriented synthesis and late-stage modifications, selective metalation and electrophilic trapping provide a powerful toolkit.
  • Optimization of solvent systems (e.g., ethanol, DMF) and reaction times can further improve yields and selectivity.
  • Future work may explore catalytic variants to enhance green chemistry aspects of the synthesis.

This detailed analysis synthesizes current authoritative knowledge on the preparation of this compound, drawing on peer-reviewed research and patented processes to provide a comprehensive guide for researchers and practitioners in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce alkyne or imidazole functionalities.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced imidazo[1,2-b]pyrazole derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyrazole derivatives.

Scientific Research Applications

6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Indole-Based Analogues: The Pruvanserin Case Study

The most direct comparison involves the 5-HT2A serotonin receptor antagonist pruvanserin (indole-based) and its imidazo[1,2-b]pyrazole isostere (compound 4 , imidazo-pyrazole-based). Key findings include:

Property Pruvanserin (Indole) Imidazo-Pyrazole Isostere (4)
logD (lipophilicity) 3.0 2.1
Aqueous Solubility Moderate Significantly Improved
pKa 6.4 (piperazine NH) 7.3 (core NH deprotonation)

The imidazo-pyrazole scaffold reduces lipophilicity (logD) by ~0.9 units, enhancing solubility due to decreased hydrophobic interactions. The pKa shift (7.3 vs.

Comparison with Other Imidazo[1,2-b]pyrazole Derivatives

Substituent Effects at the 6-Position

The 6-position substituent critically modulates properties. Examples from literature:

6-Substituent Key Properties/Effects References
Cyclohexyl High steric bulk, moderate lipophilicity Target Compound
Cyclopropyl Reduced steric hindrance, lower molecular weight
Thiophen-2-yl Aromatic, π-π stacking potential, electron-rich
Pyridin-3-yl Hydrogen-bonding capability, polar interactions
  • Cyclohexyl vs. Aromatic Groups : Cyclohexyl’s aliphatic nature increases lipophilicity compared to aryl groups (e.g., thiophen-2-yl), but retains solubility advantages over indole due to the imidazo-pyrazole core .
  • Cyclopropyl vs. Cyclohexyl : Cyclopropyl’s smaller size may enhance metabolic stability but reduce binding affinity in sterically demanding targets .

Substituent Effects at the 1-Position

The propargyl group (prop-2-yn-1-yl) enables versatile functionalization. Comparisons with other N-substituents:

1-Substituent Functionalization Potential References
Propargyl Click chemistry, cross-coupling reactions
SEM-protected Enables regioselective metalation
Ethyl Simpler synthesis, reduced reactivity

The propargyl group’s reactivity supports the synthesis of push-pull dyes (e.g., benzoyl-substituted derivatives) with red-shifted optical properties, unlike inert alkyl groups .

Biological Activity

6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound integrates a cyclohexyl group, a prop-2-yn-1-yl group, and an imidazo[1,2-b]pyrazole core, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structure Overview

The molecular formula of this compound is C14H17N3C_{14}H_{17}N_3, with a molecular weight of 227.30 g/mol. The compound features a unique arrangement that allows for diverse interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
CAS Number2098023-72-2

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been suggested that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. Such inhibition can lead to reduced production of pro-inflammatory mediators like TNF-alpha and IL-6, thus showcasing its anti-inflammatory potential .

Anti-inflammatory Potential

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds derived from imidazo[1,2-b]pyrazole structures have shown IC50 values in the micromolar range against COX enzymes, suggesting moderate to high potency compared to standard anti-inflammatory drugs like celecoxib .

Anticancer Activity

In vitro studies have demonstrated the potential anticancer properties of this compound. For example, related pyrazole derivatives have shown cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with growth inhibition percentages significantly lower than those observed in normal cells . This selectivity indicates a promising therapeutic window for cancer treatment.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole-based compounds:

  • Study on COX Inhibition : A series of imidazopyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. Compounds analogous to this compound exhibited IC50 values ranging from 3.37 µM to 7.58 µM against COX-2, indicating their potential as anti-inflammatory agents .
  • Antiproliferative Activity : Another study evaluated the antiproliferative effects of pyrazole derivatives on cancer cell lines. The most active compounds demonstrated significant growth inhibition in HepG2 cells with IC50 values around 54% compared to untreated controls, showcasing their potential in cancer therapy .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with COX enzymes and other targets. The docking simulations revealed favorable interactions that support the observed biological activities, further validating their potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies enable selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold?

  • Methodological Answer : The scaffold can be functionalized using a Br/Mg-exchange reaction followed by regioselective metalation with TMP-bases (2,2,6,6-tetramethylpiperidyl). For example:

  • Step 1 : Bromination at the 7-position using N-bromosuccinimide (NBS) in acetonitrile (98% yield) .
  • Step 2 : Br/Mg-exchange with iPrMgCl·LiCl to generate magnesiated intermediates, which are trapped with electrophiles (e.g., tosyl cyanide, allyl halides) to yield mono-substituted derivatives (50–96% yields) .
  • Step 3 : Sequential metalations using TMPMgCl·LiCl (3-position) and TMP₂Zn·MgCl₂·2LiCl (2-position) enable multi-functionalization .
    • Key Applications : Synthesis of tetra-functionalized N-heterocycles via Negishi cross-couplings, acylations, and cyanations .

Q. How does replacing indole with 1H-imidazo[1,2-b]pyrazole impact physicochemical properties?

  • Methodological Answer : Comparative assays between pruvanserin (indole-based) and its isostere (imidazo[1,2-b]pyrazole) revealed:

  • Lipophilicity : logD decreased from 3.2 (pruvanserin) to 2.5 (isostere), improving aqueous solubility .
  • Acidity : pKa shifted from 6.4 (protonation of piperazine in pruvanserin) to 7.3 (deprotonation of scaffold NH), altering protonation states in physiological conditions .
    • Experimental Design : LogD was measured via shake-flask method, and pKa via potentiometric titration .

Advanced Research Questions

Q. What mechanistic insights explain the fragmentation of functionalized 1H-imidazo[1,2-b]pyrazoles into push–pull dyes?

  • Methodological Answer : Metalation at the 6-position with TMP₂Zn·MgCl₂·2LiCl induces pyrazole ring cleavage, forming (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile cores. Key steps:

  • Fragmentation Pathway : Zincated intermediates undergo electron transfer to bridgehead nitrogen, releasing malononitrile derivatives .
  • Optical Tuning : Substituents (e.g., benzoyl groups) red-shift absorption (λmax = 430 nm) and enhance photoluminescence .
    • Data Table :
CompoundAbsorption λmax (nm)Emission λmax (nm)
14a 380450
14e 430520
Source: UV/vis and PL spectroscopy in THF .

Q. How do electronic effects influence cross-coupling reactions in scaffold functionalization?

  • Methodological Answer : Electronic properties of electrophiles dictate catalyst selection:

  • Electron-rich aryl iodides : Pd(OAc)₂/SPhos (5 mol%) at 40°C (89% yield) .
  • Electron-deficient halides : PEPPSI-iPr (2 mol%) at 60°C (57–89% yields) .
    • Contradiction Analysis : While Pd(OAc)₂ works for electron-rich systems, NHC catalysts (e.g., PEPPSI-iPent) are superior for sterically hindered substrates .

Q. What bioassay designs are recommended to evaluate imidazo[1,2-b]pyrazole-based drug candidates?

  • Methodological Answer : Prioritize assays assessing:

  • Receptor Binding : Competitive binding studies (e.g., 5-HT2A serotonin receptor) using radiolabeled ligands .
  • Metabolic Stability : Cytochrome P450 oxidation assays (e.g., CYP3A4) to quantify metabolic half-life .
  • Membrane Permeability : Parallel artificial membrane permeability assay (PAMPA) at pH 7.4 .

Data-Driven Insights

  • Synthetic Yield Optimization :

    Reaction TypeYield RangeKey Reagents/Conditions
    Br/Mg-exchange + Electrophile50–96%iPrMgCl·LiCl, THF, 0–25°C
    Negishi Cross-Coupling57–89%Pd(OAc)₂, PEPPSI-iPr, 40–60°C
    SEM Deprotection57%CsF, 18-crown-6, CH₃CN
    Source: .
  • Physicochemical Comparison :

    PropertyPruvanserin (Indole)Imidazo[1,2-b]pyrazole Isostere
    logD 3.22.5
    Aqueous Solubility 0.01 mg/mL0.15 mg/mL
    pKa 6.4 (basic)7.3 (acidic)
    Source: .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclohexyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.